Cas no 2228706-26-9 (tert-butyl 3-2-(dimethylamino)pyridin-3-ylpiperazine-1-carboxylate)

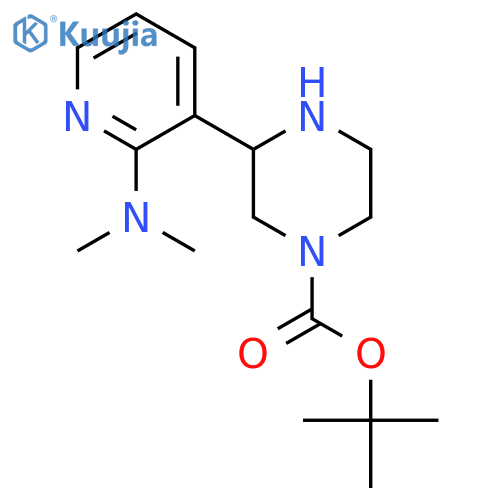

2228706-26-9 structure

商品名:tert-butyl 3-2-(dimethylamino)pyridin-3-ylpiperazine-1-carboxylate

tert-butyl 3-2-(dimethylamino)pyridin-3-ylpiperazine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 3-2-(dimethylamino)pyridin-3-ylpiperazine-1-carboxylate

- tert-butyl 3-[2-(dimethylamino)pyridin-3-yl]piperazine-1-carboxylate

- EN300-1901720

- 2228706-26-9

-

- インチ: 1S/C16H26N4O2/c1-16(2,3)22-15(21)20-10-9-17-13(11-20)12-7-6-8-18-14(12)19(4)5/h6-8,13,17H,9-11H2,1-5H3

- InChIKey: NWEOUDWRBVCVMG-UHFFFAOYSA-N

- ほほえんだ: O(C(C)(C)C)C(N1CCNC(C2=CC=CN=C2N(C)C)C1)=O

計算された属性

- せいみつぶんしりょう: 306.20557608g/mol

- どういたいしつりょう: 306.20557608g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 22

- 回転可能化学結合数: 4

- 複雑さ: 381

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 57.7Ų

tert-butyl 3-2-(dimethylamino)pyridin-3-ylpiperazine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1901720-0.5g |

tert-butyl 3-[2-(dimethylamino)pyridin-3-yl]piperazine-1-carboxylate |

2228706-26-9 | 0.5g |

$1482.0 | 2023-09-18 | ||

| Enamine | EN300-1901720-5.0g |

tert-butyl 3-[2-(dimethylamino)pyridin-3-yl]piperazine-1-carboxylate |

2228706-26-9 | 5g |

$4475.0 | 2023-06-01 | ||

| Enamine | EN300-1901720-0.25g |

tert-butyl 3-[2-(dimethylamino)pyridin-3-yl]piperazine-1-carboxylate |

2228706-26-9 | 0.25g |

$1420.0 | 2023-09-18 | ||

| Enamine | EN300-1901720-10.0g |

tert-butyl 3-[2-(dimethylamino)pyridin-3-yl]piperazine-1-carboxylate |

2228706-26-9 | 10g |

$6635.0 | 2023-06-01 | ||

| Enamine | EN300-1901720-1.0g |

tert-butyl 3-[2-(dimethylamino)pyridin-3-yl]piperazine-1-carboxylate |

2228706-26-9 | 1g |

$1543.0 | 2023-06-01 | ||

| Enamine | EN300-1901720-0.05g |

tert-butyl 3-[2-(dimethylamino)pyridin-3-yl]piperazine-1-carboxylate |

2228706-26-9 | 0.05g |

$1296.0 | 2023-09-18 | ||

| Enamine | EN300-1901720-0.1g |

tert-butyl 3-[2-(dimethylamino)pyridin-3-yl]piperazine-1-carboxylate |

2228706-26-9 | 0.1g |

$1357.0 | 2023-09-18 | ||

| Enamine | EN300-1901720-2.5g |

tert-butyl 3-[2-(dimethylamino)pyridin-3-yl]piperazine-1-carboxylate |

2228706-26-9 | 2.5g |

$3025.0 | 2023-09-18 | ||

| Enamine | EN300-1901720-10g |

tert-butyl 3-[2-(dimethylamino)pyridin-3-yl]piperazine-1-carboxylate |

2228706-26-9 | 10g |

$6635.0 | 2023-09-18 | ||

| Enamine | EN300-1901720-1g |

tert-butyl 3-[2-(dimethylamino)pyridin-3-yl]piperazine-1-carboxylate |

2228706-26-9 | 1g |

$1543.0 | 2023-09-18 |

tert-butyl 3-2-(dimethylamino)pyridin-3-ylpiperazine-1-carboxylate 関連文献

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

2228706-26-9 (tert-butyl 3-2-(dimethylamino)pyridin-3-ylpiperazine-1-carboxylate) 関連製品

- 557-08-4(10-Undecenoic acid zinc salt)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬